(4-Fluorophenyl)(p-tolylmethyl) sulfone
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)sulfonylmethyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBKPVQTNDKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
-
Reduction of Sulfonyl Chloride :
4-Fluorobenzenesulfonyl chloride is reduced to sodium 4-fluorobenzenesulfinate using sodium dithionite (Na₂S₂O₄, S-WAT) in aqueous sodium bicarbonate under reflux. This step converts the sulfonyl chloride (-SO₂Cl) to a sulfinate salt (-SO₂⁻Na⁺). -
Alkylation with p-Tolylmethyl Bromide :
The sulfinate salt undergoes nucleophilic substitution with p-tolylmethyl bromide in aqueous medium. The reaction proceeds via an mechanism, where the sulfinate anion displaces bromide to form the sulfone.
Optimized Conditions and Yields
-
Reduction Step :
-
Alkylation Step :
Critical Analysis
-
Advantages :
-
High atom economy and scalability.
-
Avoids harsh oxidizing agents.
-
-
Challenges :
-
p-Tolylmethyl bromide’s reactivity may necessitate stricter temperature control compared to methyl sulfate.
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Potential competing elimination reactions due to the benzyl halide’s structure.
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Sulfide Oxidation Route
An alternative pathway involves synthesizing the corresponding sulfide intermediate, (4-fluorophenyl)(p-tolylmethyl) sulfide, followed by oxidation to the sulfone. This method is widely used for sulfone synthesis but requires additional steps.
Synthesis of Sulfide Intermediate
The sulfide can be prepared via a nucleophilic substitution reaction between 4-fluorobenzenethiol and p-tolylmethyl bromide:
Conditions :
Oxidation to Sulfone
The sulfide is oxidized using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA):
Conditions :
Limitations
-
Availability of 4-Fluorobenzenethiol : This starting material is less commercially accessible than sulfonyl chlorides.
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Multi-Step Process : Adds complexity compared to the one-pot reduction-alkylation method.
Grignard Reagent-Based Synthesis
A less conventional approach involves reacting 4-fluorobenzenesulfonyl chloride with p-tolylmethylmagnesium bromide. While Grignard reagents typically react with sulfonyl chlorides to form sulfones, this method is less explored due to compatibility challenges.
Reaction Scheme
Conditions :
Challenges
-
Side Reactions : Grignard reagents may deprotonate the sulfonyl chloride or induce elimination.
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Low Efficiency : Poor selectivity and moderate yields limit industrial applicability.
Comparative Analysis of Methods
| Method | Starting Materials | Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Reduction-Alkylation | 4-FC₆H₄SO₂Cl, p-Tolyl-CH₂Br | 2 | 85–92 | High | Moderate |
| Sulfide Oxidation | 4-FC₆H₄SH, p-Tolyl-CH₂Br | 3 | 70–80 | Moderate | Low |
| Grignard Reaction | 4-FC₆H₄SO₂Cl, p-Tolyl-CH₂MgBr | 1 | <50 | Low | High |
Key Observations :
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The reduction-alkylation method offers the best balance of yield and scalability.
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Sulfide oxidation is viable but hampered by precursor availability.
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Grignard-based synthesis remains impractical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(p-tolylmethyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the sulfone group can produce sulfides .
Scientific Research Applications
Medicinal Chemistry
(4-Fluorophenyl)(p-tolylmethyl) sulfone has shown potential as a therapeutic agent due to its unique structural features. Its applications in medicinal chemistry include:
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have explored the compound's interaction with specific cellular pathways, potentially disrupting processes related to DNA replication and leading to apoptosis in cancer cells .
- Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial infections, making it a candidate for the development of new antibiotics .
Synthetic Chemistry
The versatility of this compound as a building block in organic synthesis is noteworthy:
- Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
- Functionalization Reactions: The sulfone group allows for various functionalization reactions, such as oxidation to form sulfoxides or sulfones, and substitution reactions where the fluorine atom can be replaced by other nucleophiles .
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry explored the anticancer properties of related sulfone compounds. The researchers found that these compounds could effectively inhibit the growth of several cancer cell lines by targeting specific oncogenic pathways. The study highlighted the importance of structural modifications on biological activity, emphasizing the role of the fluorine substituent in enhancing efficacy .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial agents, researchers synthesized a series of sulfones, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against multidrug-resistant strains, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves its interaction with molecular targets through its sulfone group. The electron-withdrawing nature of the sulfone group can influence the reactivity of the aromatic rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Impact :
Key Observations :
Electronic and Material Properties
Trade-offs :
- Sulfones offer improved thermal stability and optical transparency compared to nitro compounds, making them viable for NLO applications despite marginally lower hyperpolarizabilities .
Q & A
Q. What are the recommended methodologies for synthesizing (4-Fluorophenyl)(p-tolylmethyl) sulfone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-fluorobenzenesulfonyl chloride with p-tolylmethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) can improve yields.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature Control : Reactions are often conducted at 60–80°C for 12–24 hours .
Post-synthesis, monitor progress via TLC or HPLC and confirm purity through recrystallization (ethanol/water mixtures).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl; δ 2.4 ppm for methyl group).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorophenyl group .
- FT-IR : Key peaks include S=O stretching (~1300–1150 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
- Melting Point : Reported range: 98–99°C (lit. value) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 278.3 .
Q. What purification strategies are suitable for isolating high-purity this compound?
- Methodological Answer :
- Activated Carbon Adsorption : Removes colored impurities by stirring crude product with activated carbon (1–2 wt%) in ethanol, followed by filtration .
- Ion-Exchange Resin : Use Dowex or Amberlite resins to eliminate ionic byproducts.
- Recrystallization : Ethanol/water (3:1 v/v) yields >99% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can the proton conductivity of this compound be evaluated for potential use in proton-exchange membranes (PEMs)?
- Methodological Answer :
- Film Preparation : Cast the compound into thin films (10–50 µm) using solvent evaporation.
- Impedance Spectroscopy : Measure conductivity (σ) under controlled humidity (50–90% RH) and temperature (20–120°C). Target: σ ≥ 0.1 S/cm .
- Comparative Analysis : Benchmark against Nafion® or sulfonated poly(ether ether ketone) (SPEEK) membranes.
- Stability Testing : Expose films to Fenton’s reagent (H₂O₂/Fe²⁺) to assess oxidative degradation .
Q. What experimental approaches assess the thermal and hydrolytic stability of this sulfone under extreme conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >250°C).
- Dynamic Mechanical Analysis (DMA) : Evaluate mechanical integrity at elevated temperatures (up to 200°C).
- Hydrolytic Stability : Reflux in acidic (pH 3) and basic (pH 10) aqueous solutions for 24–72 hours. Monitor mass loss and structural changes via FT-IR .
Q. How does this compound perform as a building block in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.
- SNAr Reactions : Utilize electron-deficient aryl halides (e.g., nitro-substituted) in DMF with K₂CO₃ at 120°C.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify fluorine’s electronic effects .
Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
